molecular formula C21H17N3O5S B11517949 2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide

2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide

Cat. No.: B11517949
M. Wt: 423.4 g/mol
InChI Key: VGSQGBYEPVRCAV-UHFFFAOYSA-N
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Description

2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide is an organic compound that features a benzylsulfanyl group attached to a dinitrophenyl ring, which is further connected to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide typically involves a multi-step process. One common method starts with the nitration of a benzylsulfanyl-substituted phenyl ring to introduce nitro groups at the 4 and 6 positions. This is followed by the acylation of the resulting dinitrophenyl compound with phenylacetamide under suitable conditions, such as the presence of a base like potassium carbonate in a solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride.

    Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in targeted cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide is unique due to the combination of its benzylsulfanyl and dinitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C21H17N3O5S

Molecular Weight

423.4 g/mol

IUPAC Name

2-(2-benzylsulfanyl-4,6-dinitrophenyl)-N-phenylacetamide

InChI

InChI=1S/C21H17N3O5S/c25-21(22-16-9-5-2-6-10-16)13-18-19(24(28)29)11-17(23(26)27)12-20(18)30-14-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,22,25)

InChI Key

VGSQGBYEPVRCAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=CC(=C2CC(=O)NC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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